N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic scaffold, characterized by a combination of rigidity and flexibility, makes it a promising candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves a multi-step process. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a ketone with an aldehyde in the presence of an acid catalyst to form the spirocyclic intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The Prins cyclization reaction, due to its efficiency and simplicity, is a promising candidate for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex molecules.
Biology: It has shown potential as an inhibitor of various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as 1-oxa-9-azaspiro[5.5]undecane derivatives and 1,9-diazaspiro[5.5]undecane-containing compounds . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and functional groups.
Uniqueness
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific combination of the butoxyphenyl group and the carboxamide functionality. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-13-23-17-7-5-16(6-8-17)20-18(22)21-11-9-19(10-12-21)24-14-4-15-25-19/h5-8H,2-4,9-15H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAQMLGGJLHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.